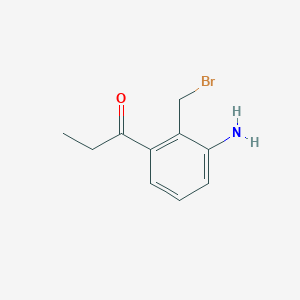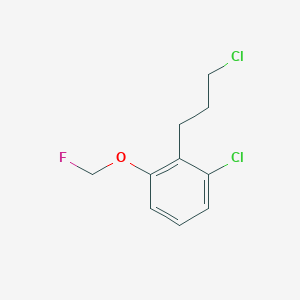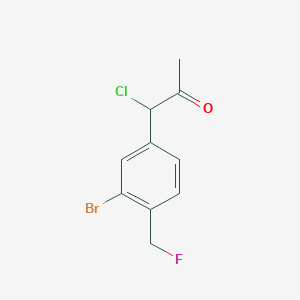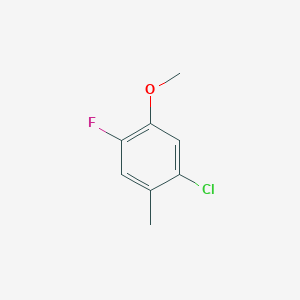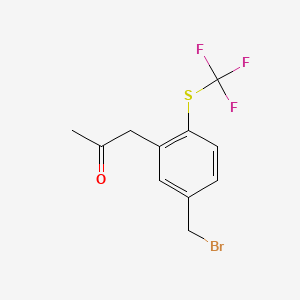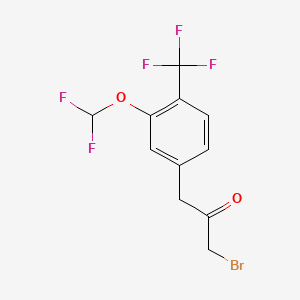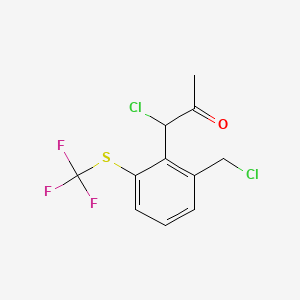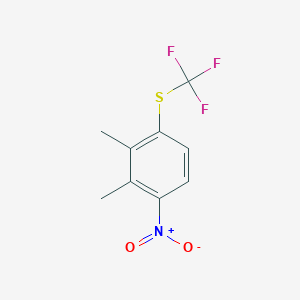
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3NO2S and a molecular weight of 251.23 g/mol . This compound is characterized by the presence of a trifluoromethylthio group, which is known for its significant impact on the chemical and physical properties of organic molecules . The trifluoromethyl group is particularly important in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of carbon-centered radical intermediates that react with trifluoromethylthiolating agents . This process can be carried out under various conditions, including photochemical or thermal initiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reactive intermediates . The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The trifluoromethylthio group can be oxidized to a sulfone or sulfoxide.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
科学研究应用
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the trifluoromethylthio group.
2,3-Dimethyl-1-nitro-4-(trifluoromethylthio)benzene: A positional isomer with similar functional groups.
Uniqueness
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethylthio group imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C9H8F3NO2S |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
2,3-dimethyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3NO2S/c1-5-6(2)8(16-9(10,11)12)4-3-7(5)13(14)15/h3-4H,1-2H3 |
InChI 键 |
FSCMEFWWQCMPQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)SC(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


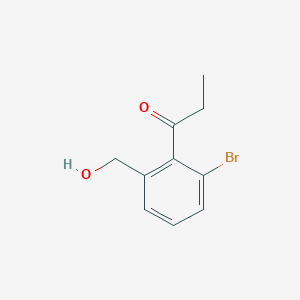
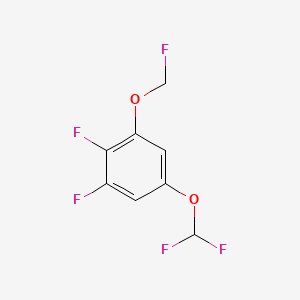
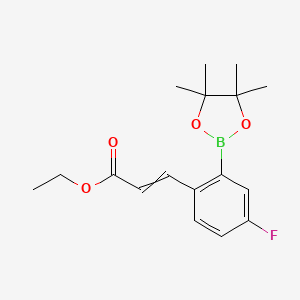
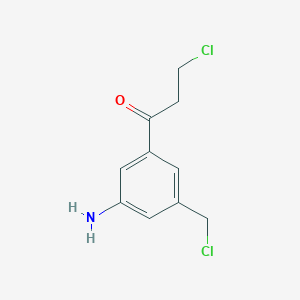
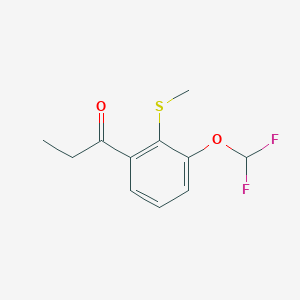
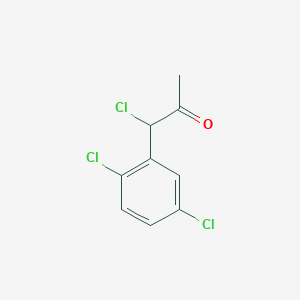
![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
